molecular formula C14H12ClNO4S B2563774 4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid CAS No. 109029-98-3

4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid

Cat. No.: B2563774
CAS No.: 109029-98-3
M. Wt: 325.76
InChI Key: RFKQXXYILVIETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H12ClNO4S. It is characterized by the presence of a chloro group, a methylphenyl group, and a sulfamoyl group attached to a benzoic acid core. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid typically involves multiple steps One common method starts with the chlorination of benzoic acid to introduce the chloro group This is followed by the sulfonation of the aromatic ring to attach the sulfamoyl group

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include chlorinating agents like thionyl chloride, sulfonating agents like sulfur trioxide, and alkylating agents like methylbenzene.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The chloro and methylphenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

    4-Chloro-3-sulfamoylbenzoic acid: Similar structure but lacks the methylphenyl group.

    4-Chloro-3-methylbenzoic acid: Similar structure but lacks the sulfamoyl group.

    3-(Aminosulfonyl)-4-chlorobenzoic acid: Similar structure but with an amine group instead of the methylphenyl group.

Uniqueness: 4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid is unique due to the presence of both the sulfamoyl and methylphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-9-2-5-11(6-3-9)16-21(19,20)13-8-10(14(17)18)4-7-12(13)15/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKQXXYILVIETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.